4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide
Description
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide (CAS: 206761-70-8) is a thiosemicarbazide derivative characterized by a 3,4-methylenedioxybenzyl substituent. Its molecular formula is C₉H₁₁N₃O₂S, with a molecular weight of 225.27 g/mol . The methylenedioxy group (a fused benzene ring with two oxygen atoms) confers unique electronic and steric properties, influencing solubility, stability, and biological interactions. This compound is structurally distinct due to the cyclic ether moiety, which enhances hydrogen-bonding capacity and metabolic stability compared to simpler aryl or halogenated derivatives .
Properties
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-12-9(15)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNGFJROOVPDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365253 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-70-8 | |
| Record name | N-(1,3-Benzodioxol-5-ylmethyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Isothiocyanate synthesis | 3,4-Methylenedioxybenzylamine + thiophosgene or equivalent | Formation of 3,4-methylenedioxybenzyl isothiocyanate |
| 2. Condensation | Isothiocyanate + hydrazine hydrate, ethanol or water, 25–85 °C, 1–3 h | Formation of this compound |
| 3. Purification | Cooling, filtration, recrystallization | Isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives.
Substitution: The methylenedioxybenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted methylenedioxybenzyl derivatives.
Scientific Research Applications
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiosemicarbazide Derivatives
Thiosemicarbazides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of 4-(3,4-methylenedioxybenzyl)-3-thiosemicarbazide with key analogues:
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- The methylenedioxy group’s cyclic ether structure may confer better metabolic stability compared to hydroxylated derivatives (e.g., compound 45 in ), which are prone to oxidation .
- Halogenated derivatives (e.g., dichlorophenyl) show stronger antibacterial activity due to enhanced electrophilicity and target binding .
Biological Activity
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide (C9H11N3O2S) is a thiosemicarbazide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methylenedioxybenzyl group, which contributes to its unique pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C9H11N3O2S
- Molecular Weight : 213.27 g/mol
- CAS Number : 1810732
The compound features a thiosemicarbazide backbone, which is known for its ability to form complexes with metal ions and exhibit various biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties . In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pyogenes | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: MCF-7 Cell Line
- Concentration Range Tested : 1-100 µg/mL
- IC50 Value : Approximately 25 µg/mL after 48 hours of treatment.
- Mechanism of Action : Induction of caspase-3 activity and downregulation of Bcl-2 expression.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging | 30 µg/mL |
| ABTS Scavenging | 25 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The thiosemicarbazide moiety is known to chelate metal ions, which may enhance its antimicrobial and anticancer effects by disrupting essential metal-dependent enzymatic processes in pathogens or cancer cells.
Molecular Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair.
- Metal Chelation : By binding transition metals, it can interfere with metalloprotein functions critical for microbial survival or tumor growth.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help mitigate oxidative damage in cells.
Q & A
Q. What are the common synthetic routes for preparing 4-(3,4-methylenedioxybenzyl)-3-thiosemicarbazide and related thiosemicarbazides?
The synthesis typically involves condensation reactions between substituted aldehydes/ketones and thiosemicarbazide derivatives. For example:
- Condensation with aldehydes : Reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with thiosemicarbazide under reflux conditions in ethanol yields triazole-thiosemicarbazide hybrids .
- Schiff base formation : Vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) can react with thiosemicarbazide in ethanol under acidic catalysis to form hydrazone-linked thiosemicarbazides .
- Substituted benzylidene derivatives : Substituents like 3,4-dichlorophenyl or adamantyl groups are introduced via reactions with halogenated benzaldehydes or adamantane derivatives, followed by purification via recrystallization (ethanol or ethanol/chloroform mixtures) .
Q. How is this compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying protons and carbons in the methylenedioxybenzyl and thiosemicarbazide moieties .
- Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns to verify purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Advanced Research Questions
Q. What biological activities are reported for structurally related thiosemicarbazides?
- Antibacterial Activity : 4-(3,4-Dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide inhibits D-Ala-D-Ala ligase (Ddl), a key enzyme in bacterial cell wall synthesis, with micromolar efficacy against multidrug-resistant strains .
- Anti-inflammatory Properties : Chromene-linked thiosemicarbazides (e.g., 1-(4-chloro-2,2-dimethylchromen-3-yl)methylene derivatives) show potency comparable to indomethacin but with reduced ulcerative side effects .
- Antimicrobial and Anti-Proliferative Effects : Adamantyl-substituted thiosemicarbazides exhibit activity against Gram-positive bacteria and fungi, with selectivity linked to halogen substituents (e.g., 3,4-dichlorobenzylidene groups enhance potency) .
Q. How do structural modifications influence the biological activity of thiosemicarbazides?
- Substituent Effects :
- Hydroxyl Groups : A 2-hydroxy substituent on the benzoyl ring is critical for Ddl inhibition, as removal reduces binding affinity by >50% .
- Halogenation : 3,4-Dichloro or 2,6-difluoro substituents on the benzylidene moiety enhance antimicrobial activity due to increased lipophilicity and target interaction .
- Steric Hindrance : Bulky groups like adamantyl improve selectivity by restricting non-specific binding .
- Backbone Flexibility : Rigid chromene or triazole scaffolds enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .
Q. What analytical methods are used to study the biochemical interactions of thiosemicarbazides?
- UPLC-MS Quantification : Measures intracellular metabolite levels (e.g., D-Ala-D-Ala) to confirm target engagement in bacterial strains .
- Enzyme Inhibition Assays : Ddl inhibition is assessed via ATP depletion assays using purified enzyme and spectrophotometric detection .
- Cytotoxicity Profiling : THP-1 monocytic cell lines are used to evaluate selectivity, with compounds showing IC values >100 µM deemed low-toxicity candidates .
Q. How can researchers resolve contradictions in reported biological activities of thiosemicarbazides?
- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. hydroxyl groups) and compare activity across standardized assays .
- Crystallographic Analysis : Resolve binding modes of analogs with conflicting activity data (e.g., 4-(4-chlorophenyl) vs. 4-(3-chlorophenyl) derivatives) to identify steric or electronic influences .
- Dose-Response Curves : Use multi-point assays to distinguish between partial agonists and true inhibitors, reducing false positives .
Methodological Notes
- Synthetic Optimization : Yields for thiosemicarbazides vary (70–83%) depending on substituents; recrystallization in ethanol/chloroform mixtures improves purity .
- Activity Validation : Always include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate bacterial strains via genomic sequencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
